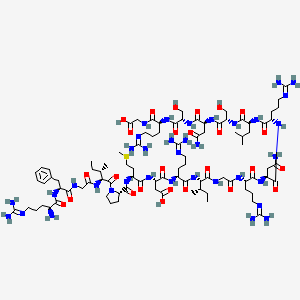
H-Arg-Phe-Gly-Ile-Pro-Met-Asp-Arg-Ile-Gly-Arg-Asn-Arg-Leu-Ser-Asn-Ser-Arg-Gly-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSTN (115-133) is a peptide derivative of human osteocrin. It is known for its agonist activity at the orphan G protein-coupled receptor 68 (GPR68). This peptide plays a significant role in various biological processes, including bone growth and regulation of dendritic growth in the developing cerebral cortex .
Preparation Methods
The synthesis of OSTN (115-133) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions generally include the use of protected amino acids, coupling reagents like N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt), and deprotection agents such as trifluoroacetic acid (TFA). Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure high purity and yield .
Chemical Reactions Analysis
OSTN (115-133) primarily undergoes peptide bond formation and cleavage reactions. The common reagents used in these reactions include coupling agents like DIC and HOBt, and deprotection agents like TFA. The major products formed from these reactions are the desired peptide sequences with specific amino acid arrangements .
Scientific Research Applications
OSTN (115-133) has a wide range of scientific research applications:
Chemistry: It is used as a model peptide in studies involving peptide synthesis and characterization.
Biology: OSTN (115-133) is involved in the regulation of dendritic growth in neurons and bone growth modulation.
Medicine: It has potential therapeutic applications in bone growth disorders and neurological conditions.
Industry: OSTN (115-133) can be used in the development of peptide-based drugs and biomaterials .
Mechanism of Action
OSTN (115-133) exerts its effects by binding to the natriuretic peptide receptor NPR3/NPR-C. This binding prevents the interaction between NPR3/NPR-C and natriuretic peptides, leading to an increase in cyclic guanosine monophosphate (cGMP) production. The elevated cGMP levels result in the regulation of dendritic growth and bone formation .
Comparison with Similar Compounds
OSTN (115-133) is unique due to its specific agonist activity at GPR68 and its role in regulating dendritic growth and bone formation. Similar compounds include other peptide derivatives of osteocrin and members of the natriuretic peptide family. These compounds share some functional similarities but differ in their specific receptor targets and biological effects .
properties
Molecular Formula |
C91H156N36O26S |
|---|---|
Molecular Weight |
2202.5 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C91H156N36O26S/c1-8-46(5)69(126-77(144)53(25-17-32-109-91(103)104)116-81(148)59(39-67(134)135)122-76(143)54(27-34-154-7)117-84(151)62-26-18-33-127(62)86(153)70(47(6)9-2)125-66(133)41-110-73(140)56(36-48-19-11-10-12-20-48)118-71(138)49(92)21-13-28-105-87(95)96)85(152)111-40-65(132)113-51(23-15-30-107-89(99)100)74(141)120-57(37-63(93)130)79(146)115-52(24-16-31-108-90(101)102)75(142)119-55(35-45(3)4)78(145)123-61(44-129)83(150)121-58(38-64(94)131)80(147)124-60(43-128)82(149)114-50(22-14-29-106-88(97)98)72(139)112-42-68(136)137/h10-12,19-20,45-47,49-62,69-70,128-129H,8-9,13-18,21-44,92H2,1-7H3,(H2,93,130)(H2,94,131)(H,110,140)(H,111,152)(H,112,139)(H,113,132)(H,114,149)(H,115,146)(H,116,148)(H,117,151)(H,118,138)(H,119,142)(H,120,141)(H,121,150)(H,122,143)(H,123,145)(H,124,147)(H,125,133)(H,126,144)(H,134,135)(H,136,137)(H4,95,96,105)(H4,97,98,106)(H4,99,100,107)(H4,101,102,108)(H4,103,104,109)/t46-,47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,69-,70-/m0/s1 |
InChI Key |
LBPSGCKOVGOHBM-ZGLUUWDISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)CC)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)CC)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



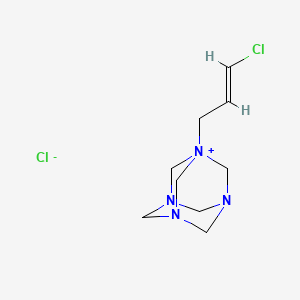

![3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,12,17-tetramethyl-13-oxoporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)](/img/structure/B10819288.png)
![(5~{R})-3-(4-carbamimidoylphenyl)-~{N}-[(1~{S})-1-naphthalen-1-ylpropyl]-2-oxidanylidene-1,3-oxazolidine-5-carboxamide](/img/structure/B10819301.png)

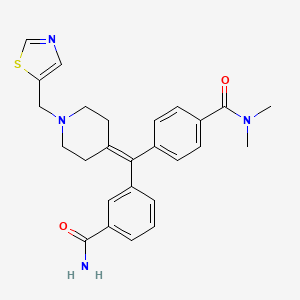
![2-[2-fluoro-4-[[3-(2-methylphenyl)phenyl]methoxy]phenoxy]acetic acid](/img/structure/B10819329.png)
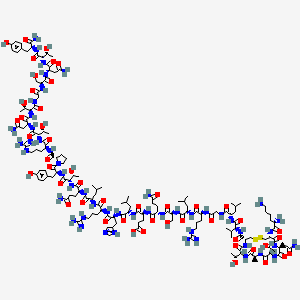
![(2S,4R)-1-[(2S)-2-[[2-[5-[ethyl-[2-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]ethyl]amino]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10819338.png)

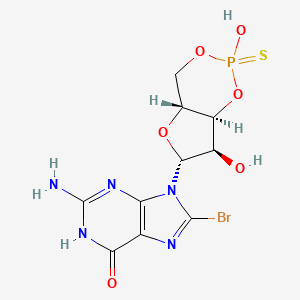
![3-[(2R)-3-[4-(2-aminoethyl)piperidin-1-yl]-2-[[3-(4,6-dichlorocyclohexa-1,5-dien-1-yl)phenyl]sulfonylamino]-3-oxopropyl]benzenecarboximidamide](/img/structure/B10819351.png)
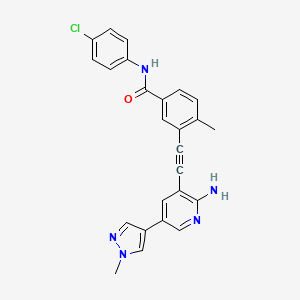
![N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine](/img/structure/B10819374.png)